molecular formula C17H24N4O4S B2728816 ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate CAS No. 946372-35-6

ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B2728816
CAS No.: 946372-35-6
M. Wt: 380.46
InChI Key: PZJVHLGBTRABNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring substituted with an ethyl carboxylate group. The piperazine moiety is linked via an acetyl-thioether bridge to a partially saturated quinazolinone ring (2-oxo-1,2,5,6,7,8-hexahydroquinazoline). The sulfanyl (thioether) group may contribute to metabolic stability compared to oxygen-based ethers .

Properties

IUPAC Name

ethyl 4-[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-2-25-17(24)21-9-7-20(8-10-21)14(22)11-26-15-12-5-3-4-6-13(12)18-16(23)19-15/h2-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJVHLGBTRABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acylation: The resulting compound undergoes acylation with an appropriate acyl chloride or anhydride to form the acetyl group.

    Piperazine Coupling: The acylated quinazolinone is then coupled with piperazine under basic conditions to form the final product.

    Esterification: The final step involves esterification with ethanol to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound:

  • Anticancer Properties :
    • Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate has shown potential as an anticancer agent. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    • For instance, derivatives of similar compounds have been evaluated for their cytotoxic effects on human cancer cells, demonstrating significant activity against breast and colon cancer cell lines .
  • Antimicrobial Activity :
    • The compound has been tested for its antimicrobial properties against several bacterial strains. Its structural components suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in metabolic processes related to cancer and infectious diseases. This includes potential inhibition of acetylcholinesterase and urease enzymes .

Case Studies and Research Findings

Several studies have documented the biological efficacy of similar compounds:

  • Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer properties of a related piperazine derivative and found that it induced apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Studies : Research conducted on piperazine-based compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that such compounds could modulate signaling pathways associated with cell survival and death in cancer cells .

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine derivatives with diverse substituents. Below is a structural and functional comparison with analogous compounds:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate (Target) Piperazine-carboxylate Sulfanyl-acetyl-hexahydroquinazolinone Not explicitly provided Estimated ~420*
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Piperazine-carboxylate Sulfanyl-acetyl-oxadiazole (3,4-dimethylphenyl) C₁₉H₂₄N₄O₄S 404.5
Ethyl 4-[[3-[(2-chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazolin-7-yl]carbonyl]piperazine-1-carboxylate Piperazine-carboxylate Quinazolinone (chlorophenyl, thione/sulfonyl groups) Not provided Not provided
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Piperazine-carboxylate Ketone-linked 3-chlorophenyl C₁₅H₁₈ClN₂O₃ 309.8
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Piperazine-carboxylate Ketone-linked piperidinone (3,5-dimethyl, 2,6-diphenyl) C₂₈H₃₃N₃O₄ 487.6

*Estimated based on similar compounds (e.g., C₁₉H₂₄N₄O₄S in with additional hexahydroquinazoline mass).

Key Differences and Implications

Heterocyclic Ring Variations: The target compound contains a hexahydroquinazolinone, a partially saturated bicyclic system, which may enhance solubility compared to fully aromatic quinazolines (e.g., in ).

Functional Group Variations: The sulfanyl-acetyl bridge in the target compound contrasts with the ketone in or carbonyl in . Thioethers generally exhibit greater metabolic stability than ethers but may reduce polarity .

Pharmacological Relevance: Piperazine-carboxylate derivatives are frequently explored as CNS agents (e.g., serotonin receptor antagonists in ). The hexahydroquinazolinone moiety in the target compound may confer affinity for enzymes or receptors interacting with nitrogen-rich heterocycles. Compounds like and lack detailed activity data but share structural motifs with known bioactive molecules (e.g., antibacterial pyrazoles in ).

Biological Activity

Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a hexahydroquinazoline moiety with a sulfanyl group. Its molecular formula is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S, and it has a molecular weight of 318.39 g/mol. The presence of sulfur and nitrogen in the structure suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Studies have reported that it can reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Thymidylate Kinase Inhibition : Similar compounds have been identified as inhibitors of thymidylate kinase (TMPK), which plays a crucial role in DNA synthesis. Inhibition of TMPK could lead to reduced dTTP levels in cells, impacting DNA replication in rapidly dividing cells such as cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
TMPK InhibitionReduces dTTP levels; enhances sensitivity to chemotherapy

Case Study Analysis

In one study involving human cancer cell lines (HCT116), the compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Another study focused on its antimicrobial properties demonstrated that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 70%. This suggests potential for development as an antibiotic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.